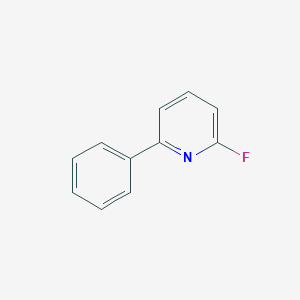

2-氟-6-苯基吡啶

描述

Synthesis Analysis

The synthesis of 2-Fluoro-6-phenylpyridines can be achieved through different synthetic pathways. One notable method involves the palladium-catalyzed C-H fluorosilylation of 2-phenylpyridines, leading to fluorosilylated 2-phenylpyridines in good to excellent yields. This method is significant as it represents the first example of C-H fluorosilylation, producing fluorosilylated products that show stronger fluorescence than their corresponding silafluorene derivatives (Xiao et al., 2014). Another approach to synthesizing 4-fluoropyridines, which can be related to 2-Fluoro-6-phenylpyridine, is based on 2-fluoroallylic alcohols through succeeding Ireland-Claisen and aza-Cope rearrangements (Wittmann et al., 2006).

Molecular Structure Analysis

The molecular structure of fluorosilylated 2-phenylpyridines, closely related to 2-Fluoro-6-phenylpyridine, has been elucidated using single-crystal X-ray structure analysis, revealing a Lewis acid-base interaction between the silicon and nitrogen atoms. This analysis provides insight into the electronic structure and bonding patterns of such compounds, which are crucial for understanding their reactivity and properties (Xiao et al., 2014).

Chemical Reactions and Properties

2-Fluoro-6-phenylpyridine participates in various chemical reactions, highlighting its versatility in organic synthesis. For instance, the fluorosilylation reaction mentioned previously not only exemplifies its reactivity but also opens up possibilities for creating materials with enhanced fluorescence properties. The specific reactions and mechanisms involving 2-Fluoro-6-phenylpyridine can be intricate, involving multiple steps and reagents, but the resulting compounds often exhibit interesting and useful properties.

Physical Properties Analysis

The physical properties of 2-Fluoro-6-phenylpyridine derivatives, such as their fluorescence, are influenced by the molecular structure. For example, the fluorosilylated products derived from 2-phenylpyridines show stronger fluorescence, which can be attributed to the specific electronic interactions within the molecule. These properties are essential for applications in fluorescent materials and organic electronics (Xiao et al., 2014).

科学研究应用

合成和荧光特性:Xiao 等人(2014 年)的论文讨论了 2-苯基吡啶的钯催化 C-H 氟硅烷化,产率的氟硅烷化产物比相应的衍生物具有更强的荧光 (Xiao 等人,2014)。

金属离子的化学传感器:Luo 等人(2007 年)合成了一种卟啉连接的三联吡啶,证明了它作为荧光离子载体的应用,特别是基于荧光增强识别镉离子 (Luo 等人,2007)。

医学影像:Carroll 等人(2007 年)探索了在正电子发射断层扫描 (PET) 成像中使用氟-18 标记的氟代吡啶。这项研究突出了稳定的 3-氟和 5-氟代吡啶在医学影像应用中的潜力 (Carroll 等人,2007)。

氟代吡啶的合成:Wittmann 等人(2006 年)提出了一种新的 4-氟代吡啶合成途径,可能在 2 和 6 位提供芳基取代基,并在 3 位提供一个额外的烷基 (Wittmann 等人,2006)。

荧光特性的调整:Cheon 等人(2007 年)研究了氨基三联吡啶的 N-烷基和 N-苯基衍生物的荧光特性,证明了通过 N-取代可以调节辐射能和溶剂敏感性 (Cheon 等人,2007)。

电子和光物理特性:Cho 等人(2010 年)使用 4-氟代吡啶等配体研究了 Ir(III) 配合物的电子特性,证明了它们在调整聚合物发光二极管等应用中的发射光谱中的效用 (Cho 等人,2010)。

功能化乙烯基硫醚的合成:Debien 等人(2013 年)描述了一种乙烯基硫醚的合成方法,展示了 2-氟代吡啶衍生物在有机合成中的多功能性 (Debien 等人,2013)。

A3 腺苷受体的拮抗剂:Li 等人(1999 年)专注于合成和分析 3,5-二酰基-2,4-二烷基-6-苯基吡啶衍生物作为选择性 A3 腺苷受体拮抗剂,在药物化学中具有应用 (Li 等人,1999)。

安全和危害

Specific safety and hazard information for 2-Fluoro-6-phenylpyridine was not found in the retrieved sources. However, it is important to note that it is intended for research use only and not for human or veterinary use1.

未来方向

The future directions of 2-Fluoro-6-phenylpyridine research could involve further exploration of its synthesis methods and applications. The development of fluorinated chemicals has been steadily increasing due to their interesting and unusual physical, chemical, and biological properties3. Therefore, further research into 2-Fluoro-6-phenylpyridine and similar compounds could contribute to this growing field.

Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis. Always refer to the most recent and reliable sources when conducting research.

属性

IUPAC Name |

2-fluoro-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSUBWDOWSHTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376546 | |

| Record name | 2-fluoro-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-phenylpyridine | |

CAS RN |

180606-17-1 | |

| Record name | 2-fluoro-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)